molecular formula C8H13N3O2 B15311129 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15311129
M. Wt: 183.21 g/mol
InChI Key: UQODPUZAPUFQPH-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a butyl group at the N1 position and a methyl group at the C5 position of the triazole ring. These compounds are widely studied for their versatility in coordination chemistry, pharmaceutical applications, and as intermediates in organic synthesis. The presence of the carboxylic acid group at the C4 position enhances reactivity, enabling participation in hydrogen bonding, metal coordination, and further derivatization .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-butyl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-11-6(2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13)

InChI Key

UQODPUZAPUFQPH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Butyl vs. Formyl Group Influence: The 5-formyl analog () undergoes ring-chain tautomerism, with 80% existing in the open-chain form. This dynamic equilibrium impacts its reactivity and stability under thermal conditions .

Synthetic Methods :

  • Saponification of ester precursors is a common route (e.g., conversion of ethyl 5-(diethoxymethyl)-1-aryl-triazole-4-carboxylates to carboxylic acids) .
  • The target compound likely follows similar synthetic pathways, though direct evidence is absent.

Applications :

  • Coordination Chemistry : Triazole carboxylic acids (e.g., ) form stable complexes with metals like Co(II) and Cu(II), useful in catalysis or material science .
  • Pharmaceutical Intermediates : Benzyl and bromobenzyl analogs are explored as precursors for heterocyclic drugs or agrochemicals .

Physicochemical Properties and Stability

  • Thermal Stability : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation above 175°C, as observed in the 5-formyl derivative .

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